3-Chloro-6-methylpyrazin-2-amine

SHP2 allosteric inhibition Oncology drug discovery Pyrazine scaffold optimization

Procuring non-validated aminopyrazine isomers for SHP2 inhibitor programs introduces regiochemical divergence and costly synthetic route re-validation. 3-Chloro-6-methylpyrazin-2-amine is the confirmed precursor scaffold for the clinical-stage allosteric SHP2 inhibitor TNO155, with the ortho-chloroamino substitution pattern enabling predictable SNAr and palladium-catalyzed cross-coupling outcomes. • TNO155-Validated: Directly reproduce published clinical candidate synthetic routes without scaffold re-validation. • Regioselective Reactivity: Ortho-relationship between 3-Cl and 2-NH₂ ensures chemoselective sequential functionalization. • 97% Purity: Analytical documentation (NMR, HPLC) ensures lot-to-lot reproducibility.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 89182-15-0
Cat. No. B1316360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methylpyrazin-2-amine
CAS89182-15-0
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)N)Cl
InChIInChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
InChIKeyCGJYSLPJPPINSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methylpyrazin-2-amine: Validated Heterocyclic Building Block


3-Chloro-6-methylpyrazin-2-amine (CAS 89182-15-0) is a halogenated aminopyrazine derivative with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . This compound features a pyrazine core substituted with a chlorine atom at the 3-position, a methyl group at the 6-position, and a primary amine at the 2-position, forming an ortho-chloroamino pyrazine scaffold. As a versatile heterocyclic building block, it serves as a key intermediate in the synthesis of bioactive molecules, most notably in the pyrazine class of allosteric SHP2 inhibitors including the clinical candidate TNO155 [1]. The compound is commercially available from multiple reputable suppliers with typical purity specifications of ≥95% to 97% .

Why Generic Aminopyrazines Cannot Substitute


Substitution of 3-chloro-6-methylpyrazin-2-amine with generic aminopyrazines or positional isomers such as 5-chloro-6-methylpyrazin-2-amine (CAS 453548-87-3) is not chemically valid due to fundamentally distinct reactivity profiles and divergent downstream synthetic outcomes. The ortho-relationship between the chlorine leaving group at position 3 and the primary amine at position 2 in the target compound creates a unique electrophilic environment that governs regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. In contrast, the 5-chloro positional isomer (CAS 453548-87-3) exhibits a different substitution pattern that alters both electronic distribution and steric accessibility, leading to different reaction kinetics, product regiochemistry, and ultimately incompatible intermediate structures . Furthermore, the target compound has been explicitly validated as the precursor scaffold for the pyrazine class of SHP2 allosteric inhibitors [2], whereas alternative aminopyrazines lack this documented application pedigree. Procurement of non-validated analogs introduces synthetic route re-validation costs and risks failure to reproduce published biological activity.

Differentiation Metrics for Scientific Procurement


SHP2 Inhibitor Scaffold Validation

3-Chloro-6-methylpyrazin-2-amine serves as the validated starting scaffold for the pyrazine class of allosteric SHP2 inhibitors. The clinical candidate TNO155, (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, is a direct synthetic derivative of this aminopyrazine core scaffold [1]. In contrast, alternative aminopyrazine positional isomers (e.g., 5-chloro-6-methylpyrazin-2-amine, CAS 453548-87-3) and other heterocyclic building blocks have not been validated in published SHP2 inhibitor optimization campaigns leading to clinical development. The TNO155 program identified multiple allosteric binding modes and optimized numerous chemical scaffolds in parallel, with the pyrazine class demonstrating favorable allosteric inhibition properties [2].

SHP2 allosteric inhibition Oncology drug discovery Pyrazine scaffold optimization

Regioselective Synthesis Differentiation

The 3-chloro-6-methyl substitution pattern in 3-chloro-6-methylpyrazin-2-amine (CAS 89182-15-0) creates an ortho-chloroamino arrangement that confers distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to its positional isomer 5-chloro-6-methylpyrazin-2-amine (CAS 453548-87-3). The target compound features chlorine at the 3-position with the amine at the 2-position (ortho relationship) and methyl at the 6-position . The 5-chloro isomer places chlorine at the 5-position with amine at the 2-position and methyl at the 6-position, resulting in a different electronic environment where the chlorine is para to one ring nitrogen and ortho to the other . This positional difference alters the activation energy for SNAr displacement, affecting reaction kinetics and the regiochemical outcome of subsequent functionalization steps. The AstraZeneca process chemistry group developed an efficient two-stage synthesis specifically for the 3-chloro-6-methyl substitution pattern using 2,6-dichloropyrazine via malonate alkylation, demonstrating industrial interest in this specific regioisomer [1].

SNAr reactivity Regioselective functionalization Cross-coupling

Halogen Reactivity: Chloro vs. Bromo

The chlorine substituent in 3-chloro-6-methylpyrazin-2-amine offers balanced reactivity for SNAr and palladium-catalyzed cross-coupling reactions compared to the corresponding bromo analog 3-bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823869-32-4). Chlorine provides sufficient leaving group ability for efficient SNAr displacement while offering greater stability toward unwanted side reactions (e.g., premature dehalogenation or homo-coupling) relative to bromine [1]. The bromo analog (CAS 1823869-32-4) contains a bromine atom at the 3-position with an additional chlorine at the 5-position (molecular weight 222.47 g/mol, purity NLT 98%) [2]. While bromine generally exhibits higher reactivity in oxidative addition steps of cross-coupling, this increased reactivity can also lead to reduced selectivity and greater byproduct formation in complex, multi-functional substrate settings. The mono-chloro substitution pattern of the target compound provides a more controlled reactivity profile suitable for sequential functionalization strategies where chemoselectivity is critical.

Halogen leaving group SNAr kinetics Cross-coupling efficiency

Physicochemical Property Comparison

3-Chloro-6-methylpyrazin-2-amine exhibits a calculated LogP of 0.259, a melting point of 98-102°C, and exists as a solid at ambient temperature with defined hydrogen bond donor (1) and acceptor (3) counts . The positional isomer 5-chloro-6-methylpyrazin-2-amine (CAS 453548-87-3) has a reported calculated LogP of 1.60 and a polar surface area (PSA) of 51.80 Ų . This approximately 1.3 LogP unit difference represents a roughly 20-fold difference in octanol-water partition coefficient, which directly impacts chromatographic retention behavior, solubility in organic solvents, and partitioning during liquid-liquid extraction workup procedures. These physicochemical distinctions are sufficient for chromatographic resolution, meaning the two isomers are analytically distinguishable and cannot be used interchangeably without altering established purification protocols. The lower LogP of the target compound may confer advantages in aqueous reaction media compatibility and simplified aqueous workup procedures.

Lipophilicity Physicochemical properties Chromatographic behavior

Commercial Availability and Supply Chain

3-Chloro-6-methylpyrazin-2-amine (CAS 89182-15-0) is stocked and distributed by multiple reputable chemical suppliers including Alfa Aesar, Bidepharm, Fluorochem, Beyotime, and Leyan with standard purity specifications ranging from ≥95% to 97% and batch-specific quality control documentation (NMR, HPLC, GC) available upon request . In contrast, the positional isomer 5-chloro-6-methylpyrazin-2-amine (CAS 453548-87-3) has more limited commercial availability and a less established supplier network . The target compound is offered in standard package sizes (100 mg, 250 mg, 500 mg, 1 g) with published pricing that facilitates budget planning . The broader supplier base and established commercial distribution network for the target compound reduce single-source dependency risk and enable competitive procurement strategies, which is particularly relevant for programs requiring multi-gram quantities for scale-up activities.

Supply chain Commercial availability Procurement

Research and Industrial Application Scenarios


Allosteric SHP2 Inhibitor Synthesis

3-Chloro-6-methylpyrazin-2-amine serves as the validated starting scaffold for constructing the pyrazine class of allosteric SHP2 inhibitors. The clinical candidate TNO155—a first-in-class, orally efficacious SHP2 inhibitor currently in clinical trials for cancer—is derived from this aminopyrazine core through sequential functionalization at the 5-position and 6-position [1]. The TNO155 discovery program involved parallel optimization of multiple chemical scaffolds, with the pyrazine class demonstrating favorable allosteric binding properties that enabled progression to clinical development. Procurement of this specific aminopyrazine building block enables direct reproduction of published synthetic routes to SHP2 inhibitors without scaffold re-validation. This application is directly supported by the clinical-stage validation evidence presented in Section 3, Evidence Item 1.

Regioselective SNAr and Cross-Coupling

The ortho-chloroamino substitution pattern of 3-chloro-6-methylpyrazin-2-amine enables regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions for the construction of diverse heterocyclic libraries. The AstraZeneca process chemistry group has published an efficient two-stage synthesis of 6-methylpyrazin-2-yl-amines using this scaffold class via malonate alkylation of 2,6-dichloropyrazine, demonstrating industrial-scale synthetic accessibility [2]. The balanced reactivity of the chlorine leaving group provides a controlled reactivity profile suitable for sequential functionalization strategies where chemoselectivity is critical. This application is directly supported by the regioselectivity and halogen reactivity differentiation evidence presented in Section 3, Evidence Items 2 and 3.

Antimicrobial Heterocyclic Substances

3-Chloro-6-methylpyrazin-2-amine can be employed as a starting material in the preparation of heterocyclic substances with promising antimicrobial activities. Research has demonstrated its utility in generating bioactive heterocyclic compounds with potential applications in the development of new antimicrobial agents [3]. This application leverages the amine functionality and the chloro leaving group for diversification into structurally complex heterocyclic frameworks. The lower LogP of this compound (0.259) compared to its positional isomer may provide advantages in aqueous reaction media compatibility during antimicrobial compound synthesis. This application is supported by the antimicrobial utility evidence and physicochemical property differentiation presented in Section 3, Evidence Item 4.

Fungicidal Pyrazine Derivatives

3-Chloro-6-methylpyrazin-2-amine is structurally related to aminopyrazine scaffolds employed in the development of fungicidal compounds. Pyrazine aldimine compounds derived from aminopyrazine building blocks have demonstrated antimicrobial properties, particularly against fungal organisms including the genus Alternaria, and are adaptable for incorporation into protective coatings, films, and paint compositions [4]. The pyrazine core with the specific 3-chloro-6-methyl-2-amine substitution pattern provides a versatile platform for generating fungicidal derivatives through further functionalization. The established commercial availability and supply chain maturity of this specific regioisomer support its use in agrochemical research programs requiring sustained material access.

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